molecular formula C7H18Cl2N2 B2894825 (3S)-3-ethyl-1-methyl-piperazine;dihydrochloride CAS No. 2242488-95-3

(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride

Cat. No. B2894825
CAS RN: 2242488-95-3
M. Wt: 201.14
InChI Key: FQJFBCDNRHDEJA-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its various biological and physiological effects. MEM is a piperazine derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

  • Synthesis and Pharmacological Evaluation :

    • Kumar et al. (2017) conducted a study on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were tested for antidepressant and antianxiety activities, indicating the potential of piperazine derivatives in psychiatric drug development (Kumar et al., 2017).
  • Efficient Synthesis Processes :

    • Gao and Renslo (2007) presented an efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines. This work is significant for the production of biologically active compounds, showcasing the chemical versatility of piperazine structures (Gao & Renslo, 2007).
  • Antibacterial Properties :

    • A study by Hirose et al. (1987) on NY-198, a new difluorinated quinolone with a C-methyl group at the 3 position of the piperazine moiety, demonstrated broad antibacterial spectrum, particularly effective against certain strains like Pseudomonas maltophilia and Acinetobacter calcoaceticus (Hirose et al., 1987).
  • Non-Nucleoside HIV-1 Inhibitors :

    • Romero et al. (1994) discovered bis(heteroaryl)piperazines (BHAPs), which are more potent non-nucleoside inhibitors of HIV-1 reverse transcriptase than their predecessors. This highlights the role of piperazine derivatives in developing HIV treatments (Romero et al., 1994).
  • Cytotoxic Agents :

    • Akkoç et al. (2012) synthesized 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives showing significant cytotoxicity against human liver and colon cancer cell lines. These findings indicate the potential application of piperazine derivatives as anti-cancer agents (Akkoç et al., 2012).
  • Antimicrobial Activities :

    • Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives incorporating methyl piperazine, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

properties

IUPAC Name

(3S)-3-ethyl-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJFBCDNRHDEJA-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride

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